molecular formula C13H15N3 B1427215 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine CAS No. 1486287-29-9

2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

Cat. No. B1427215
M. Wt: 213.28 g/mol
InChI Key: RFHKMJGDTAHEDV-UHFFFAOYSA-N
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Description

The compound “2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine” is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole compounds are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazones with nitroolefins mediated with strong bases . The exact synthesis process for “2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine” is not found in the search results.


Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For example, a regioselective synthesis of tri- or tetrasubstituted pyrazoles can be achieved by the reaction of hydrazones with nitroolefins mediated with strong bases .

Scientific Research Applications

Chemical Structure Analysis and Synthesis

  • XRD and DFT Studies: Pyrazole derivatives, closely related to the specified compound, have been analyzed using X-ray diffraction and DFT calculations. These studies focus on the impact of intramolecular hydrogen bonding on the reactivity of these compounds, particularly in the context of their synthesis under various conditions, including microwave irradiation (Szlachcic et al., 2020).

Pharmacological Potential

  • Antimicrobial and Anticoccidial Activity: Derivatives of pyrazole, structurally similar to the target compound, have been investigated for their antimicrobial and anticoccidial properties. Studies show that these compounds exhibit significant activity against various microbial strains and coccidia, making them potential candidates for pharmaceutical applications (Georgiadis, 1976).

Chemical Synthesis and Derivatives

  • Bicyclization Approaches: A novel four-component bicyclization strategy has been developed to create pyrazolo[3,4-b]pyridine derivatives. This method demonstrates the flexibility and practicality in synthesizing polysubstituted cyclopenta[d]pyrazolo[3,4-b]pyridines, which are structurally related to the compound (Tu et al., 2014).

Molecular Structure and Interactions

  • Hydrogen-Bonded Chains: Research has been conducted on compounds with structural similarities, focusing on the formation of hydrogen-bonded chains and sheet structures. These studies are crucial in understanding the molecular interactions and stability of such compounds (Portilla et al., 2005).

properties

IUPAC Name

2-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-5-2-3-8-12(9)16-13(14)10-6-4-7-11(10)15-16/h2-3,5,8H,4,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHKMJGDTAHEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CCCC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

CAS RN

1486287-29-9
Record name 2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
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2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Reactant of Route 3
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Reactant of Route 4
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Reactant of Route 5
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
Reactant of Route 6
2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine

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